molecular formula C12H9NO6 B1348296 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid CAS No. 4443-39-4

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Cat. No. B1348296
CAS RN: 4443-39-4
M. Wt: 263.2 g/mol
InChI Key: JHEGVHCZUULIPW-UHFFFAOYSA-N
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Description

“2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid” is a unique chemical compound. It is also known as 2- {3- [ (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3 (2H)-dione . The compound has a linear formula of C19H14N2O5 .


Molecular Structure Analysis

The molecular structure of “2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid” is complex. The compound has a molecular weight of 233.22 g/mol . The InChI string representation of the molecule is InChI=1S/C12H11NO4/c1-2-9 (12 (16)17)13-10 (14)7-5-3-4-6-8 (7)11 (13)15/h3-6,9H,2H2,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.22 g/mol . The topological polar surface area is 74.7 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid derivatives are used in synthesizing various complexes with unique molecular structures, as demonstrated in the synthesis of Triphenyltin(IV) Carboxylates with Isophthalic Acid and Benzoic Acid Derivatives. These complexes exhibit interesting supramolecular structures and thermal stabilities, indicating potential applications in materials science and chemistry (Liu et al., 2011).

Molecular and Supramolecular Structures

  • The compound is key in the study of molecular and supramolecular structures, as evidenced by the analysis of two isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts. The differences in torsion angles and packing interactions in these structures provide valuable insights into chemical interactions and bonding (Trujillo-Ferrara et al., 2006).

Biomedical Applications

  • The compound has been explored in biomedical fields, such as in the development of DNA hybridization electrochemical sensors using conducting polymers. This highlights its potential in biosensing technologies (Cha et al., 2003).
  • Another biomedical application includes its use in synthesizing inhibitors of the enzyme heparanase, which has implications in anti-angiogenic therapy and cancer research (Courtney et al., 2004).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing promising results in in vitro and in vivo models (Nikalje et al., 2015).
  • Its derivatives have also been investigated for antimicrobial and antifungal properties, contributing to the search for new therapeutic agents (Martynenko et al., 2016).

Genotoxicity Assessment in Drug Development

  • The compound's derivatives have been assessed for genotoxicity in the context of developing new drugs for treating sickle cell disease. This research is crucial for ensuring the safety and efficacy of new pharmaceuticals (dos Santos et al., 2011).

Material Science Applications

  • Its derivatives are used in the synthesis of novel macrocyclic organotin(IV) carboxylates, which have potential applications in material science, particularly due to their unique 3D structures and antitumor activity (Xiao et al., 2014).

Antitumor Properties

  • The compound has been integral in the synthesis and evaluation of isoindolylalkylphosphonium salts, which exhibit significant antitumor properties. This research contributes to the development of new cancer therapies (Dubois et al., 1978).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEGVHCZUULIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326374
Record name 2-(1,3-dioxoisoindol-2-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

CAS RN

4443-39-4
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4443-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 527317
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC527317
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-dioxoisoindol-2-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Sakhautdinov, N Leont'eva, F Galin… - Russian Journal of …, 2008 - researchgate.net
A procedure was developed for the synthesis of pyrrolizidine-and indolizidinediones derivatives from the keto-stabilized sulfonium α-and β-ylides of N-phthalylaspartic acid. …
Number of citations: 7 www.researchgate.net

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